2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate
Overview
Description
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, abbreviated as 2HHAH, is a chemical compound that plays an important role in the synthesis of various organic compounds and is used for a variety of scientific research applications. 2HHAH has a wide range of biochemical and physiological effects and is used in laboratory experiments for its various advantages and limitations.
Scientific Research Applications
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Hydroxycinnamic acids and their derivatives are often examined in the context of environmental science, especially in studies related to the degradation of pollutants via advanced oxidation processes. For example, the degradation of acetaminophen, a common pharmaceutical compound, through AOPs, results in various by-products including hydroquinone, acetic acid, and others, showcasing the complex interactions and potential environmental impact of these processes (Qutob et al., 2022).
Role in Industrial Processes
The review on organic acids for stimulation purposes in oil and gas operations highlights the usefulness of acetic acid and other organic acids in enhancing production efficiency. These acids are used for their less corrosive properties and ability to dissolve mineral deposits, indicating the potential industrial applications of hydroxyphenylacetic acid derivatives in similar contexts (Alhamad et al., 2020).
Antioxidant Properties and Biological Activity
Hydroxycinnamic acids, including derivatives similar to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, are noted for their significant antioxidant properties. These compounds are investigated for their structure-activity relationships, offering insights into designing potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Corrosion Inhibition
The role of organic compounds, including hydroxycinnamic acids, in inhibiting corrosion of metals in acidic solutions is another area of interest. These compounds exhibit potential as environmentally friendly corrosion inhibitors, suggesting possible applications for this compound in protecting industrial equipment and infrastructure (Goyal et al., 2018).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it is known that similar compounds can have various biological effects. For example, (4-Hydroxyphenoxy)acetic acid mimics synthetic heparin and specifically binds to vascular smooth muscle cells, inhibiting their proliferative growth .
Safety and Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after contact, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBHLAWGXOMOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506557 | |
Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
184901-84-6, 7198-10-9 | |
Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-4-hydroxymandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.